![molecular formula C19H30O2 B1197431 Androstenediol CAS No. 521-17-5](/img/structure/B1197431.png)
Androstenediol
Overview
Description
Synthesis Analysis
Androstenediol can be synthesized through biotransformation processes involving microbial side chain cleavage of phytosterols, presenting an alternative to traditional multi-step chemical synthesis. This biotechnological approach leverages microbial metabolism to convert sterols into androstenedione, a closely related steroid, which can then be further processed into this compound. The development of methods for the biotransformation of sterols to androstenedione has been extensively researched, aiming to overcome challenges such as the low solubility of sterols in aqueous systems, which limits product yield (Malaviya & Gomes, 2008).
Molecular Structure Analysis
The molecular structure of this compound is characterized by its steroidal backbone, which includes specific functional groups that determine its chemical and biological properties. Although specific molecular structure analyses were not directly mentioned in the identified papers, understanding the structure is crucial for its synthesis and biological function, as the configuration of its molecular components dictates its pathway in steroidogenesis and its interaction with enzymatic systems.
Chemical Reactions and Properties
This compound's chemical properties enable it to undergo various biochemical reactions, pivotal for its conversion into other steroids. For instance, its transformation involves enzymatic reactions such as reduction and oxidation within the steroidogenesis pathway. The synthesis of this compound derivatives, aiming at inhibiting aromatase activity, demonstrates the compound's versatility in chemical modifications to enhance biological activity or specificity (Abul-Hajj, 1986).
Physical Properties Analysis
While the papers reviewed did not provide specific details on the physical properties of this compound, such properties are crucial for its handling, formulation, and application in both research and therapeutic contexts. The physical properties like solubility, melting point, and stability are essential for designing and optimizing its synthesis and application.
Chemical Properties Analysis
This compound's chemical properties, such as reactivity and stability, are fundamental to its role as an intermediate in steroidogenesis and its potential therapeutic applications. The compound's ability to be chemically modified allows for the development of derivatives with specific biological activities, as demonstrated in the synthesis and evaluation of various analogs for their potential as aromatase inhibitors, highlighting the compound's chemical versatility (Abul-Hajj, 1986).
Scientific Research Applications
Androstenediol has been shown to protect male mice from lethal influenza virus infection. It enhances antigen-induced trafficking of mononuclear cells into the draining lymph node and augments antigen-specific activation of helper-T cells, which are important for controlling viral pathogenesis (Padgett, Loria, & Sheridan, 1997).
The compound also counteracts the influences of stress on anti-viral immune responses, blocking stress-mediated suppression of immune functions in mice infected with influenza virus (Padgett & Sheridan, 1999).
In a study involving men aged 35 to 65 participating in a high-intensity resistance training program, this compound and androstenedione were found to significantly increase the aromatization by-products estrone and estradiol. However, these compounds did not enhance adaptations to resistance training in terms of body composition or muscular strength (Broeder et al., 2000).
This compound has been reported to improve survival in rhesus monkeys with radiation-induced myelosuppression. It stimulated multilineage recovery of bone marrow and significantly reduced the duration of thrombocytopenia and neutropenia (Stickney et al., 2007).
This compound's salutary effects on cardiac function following trauma-hemorrhage in rats are mediated at least in part via PPAR-γ activation, which down-regulates IL-6 and iNOS gene expression in the heart (Shimizu et al., 2006).
Androstenetriol and this compound have been found to upregulate host immunity, leading to increased resistance against infections and improved recovery of hematopoietic precursors (Loria et al., 2000).
Mechanism of Action
Target of Action
Androstenediol, also known as Hermaphrodiol, is an endogenous weak androgen and estrogen steroid hormone . It primarily targets androgen receptors, where it stimulates a series of processes that cause the activation of genes related to the growth and development of muscles . It also has a significant role as an estrogen in the body due to its potent estrogenic activity .
Mode of Action
This compound is derived from dehydroepiandrosterone by the reduction of the 17-keto group (17-hydroxysteroid dehydrogenases), and is converted to testosterone by the oxidation of the 3-beta hydroxyl group to a 3-keto group (3-hydroxysteroid dehydrogenases) . When it binds to androgen receptors, it triggers a series of processes that activate genes related to muscle growth and development .
Biochemical Pathways
This compound is an intermediate in testosterone biosynthesis, found in the testis or the adrenal glands . It is involved in the biosynthesis of the adrenal steroid hormones, corticosterone, cortisol, and aldosterone; and the gonadal steroid hormones, progesterone, estradiol, and testosterone . The enzymes involved in these biosynthetic pathways fall into two major classes of proteins: the cytochrome P450 heme-containing proteins and the hydroxysteroid dehydrogenases .
Pharmacokinetics
It is known that this compound is a direct metabolite of the most abundant steroid produced by the human adrenal cortex, dehydroepiandrosterone (dhea) .
Result of Action
This compound has been found to stimulate the immune system . It also increases bone density, muscle mass, and strength when it binds to androgen receptors . Furthermore, it exerts a positive action on the proliferation process of endometrial cells, through the increase in CYCLIN D1 and a decrease in P27 levels .
Action Environment
Environmental factors such as water, air, and soil pollution, as well as electromagnetic fields and ionizing radiation, have been proven to have an adverse effect on male fertility . These factors can potentially influence the action, efficacy, and stability of this compound.
properties
IUPAC Name |
(3S,8R,9S,10R,13S,14S,17S)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h3,13-17,20-21H,4-11H2,1-2H3/t13-,14-,15-,16-,17-,18-,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QADHLRWLCPCEKT-LOVVWNRFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CC=C4C3(CCC(C4)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC=C4[C@@]3(CC[C@@H](C4)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O2 | |
Record name | androstenediol | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Androstenediol | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9022609 | |
Record name | Androstenediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9022609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 5-Androstenediol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003818 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
521-17-5 | |
Record name | Androstenediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=521-17-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Androstenediol [JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000521175 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Androstenediol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01524 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Androstenediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9022609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Androst-5-ene-3-β,17-β-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.553 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ANDROSTENEDIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95PS51EMXY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 5-Androstenediol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003818 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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